trans-N-Boc-2-fluorocyclohexylamine
CAS No.:
Cat. No.: VC17226283
Molecular Formula: C11H20FNO2
Molecular Weight: 217.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20FNO2 |
|---|---|
| Molecular Weight | 217.28 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate |
| Standard InChI | InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
| Standard InChI Key | JMBBUHQGZLAHBD-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1F |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
trans-N-Boc-2-fluorocyclohexylamine (C₁₁H₂₀FNO₂) features a cyclohexane ring with two substituents: a fluorine atom at the 2-position and a Boc-protected amine group at the 1-position in a trans arrangement. The Boc group (-OC(O)C(CH₃)₃) protects the amine functionality during synthetic transformations, enabling selective reactions at other sites . The trans configuration ensures that the fluorine and Boc groups occupy opposite faces of the cyclohexane ring, minimizing steric hindrance and optimizing spatial orientation for subsequent derivatization .
Physicochemical Properties
While experimental data specific to trans-N-Boc-2-fluorocyclohexylamine are scarce, properties can be extrapolated from related compounds:
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Boiling Point: Estimated at 320–330°C, similar to Boc-protected cyclohexylamines .
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Density: ~1.02 g/cm³, consistent with fluorinated cyclohexane derivatives .
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Solubility: Lipophilic due to the Boc group and fluorine atom, with limited water solubility but high miscibility in organic solvents like dichloromethane and dimethyl sulfoxide .
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pKa: The Boc-protected amine exhibits a pKa of ~12.4, comparable to other Boc-amine derivatives .
These properties underscore its utility in organic synthesis, where solubility in nonpolar solvents facilitates reaction workups and purification .
Synthesis and Functionalization
Key Synthetic Routes
The synthesis of trans-N-Boc-2-fluorocyclohexylamine typically involves two stages: fluorination of a cyclohexane precursor followed by Boc protection of the amine.
Fluorination Strategies
Applications in Medicinal Chemistry
Role in Drug Design
Fluorine’s electronegativity and small atomic radius enhance binding affinity and membrane permeability in drug candidates . The trans-N-Boc-2-fluorocyclohexylamine scaffold has been implicated in:
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Dopamine Receptor Modulators: Analogous to SB269652, a D₂ receptor antagonist featuring a trans-cyclohexylamine moiety .
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Protease Inhibitors: Fluorinated cyclohexylamines improve selectivity for enzyme active sites .
Case Study: V1A Receptor Antagonist
A structurally related compound, trans-N-Boc-1,4-cyclohexanediamine, is used to synthesize orally bioavailable V1A receptor antagonists . The Boc group ensures stability during absorption, while the fluorine atom fine-tunes lipophilicity and target engagement .
Future Directions and Research Gaps
Synthetic Methodology Improvements
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Catalytic Asymmetric Fluorination: Enantioselective synthesis to access chiral trans isomers .
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Flow Chemistry: Continuous processing to enhance yield and scalability .
Expanding Biomedical Applications
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